ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-14(25)12-24-17(26)15-16(21(2)19(24)27)20-18-22(10-7-11-23(15)18)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZXANYPBJOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a complex organic compound with the molecular formula and a molecular weight of 383.4 g/mol. This compound belongs to a class of purine derivatives known for their diverse biological activities, including potential therapeutic applications in various diseases.
Chemical Structure
The structure of this compound features a purine ring system that is essential for its biological interactions. The presence of the ethyl acetate group enhances its solubility and bioavailability.
Antitumor Activity
Research has indicated that purine derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in human cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Antitumor Activity of Ethyl 2-(1-Methyl-2,4-Dioxo...)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10 | Inhibition of DNA synthesis |
Antimicrobial Effects
The compound also exhibits antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of ethyl 2-(1-methyl-2,4-dioxo...) is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Interaction : It could interact with cellular receptors that modulate signal transduction pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : Increased ROS generation leading to oxidative stress may contribute to its cytotoxic effects.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various purine derivatives, including ethyl 2-(1-methyl-2,4-dioxo...). The results indicated that modifications at specific positions on the purine ring significantly influenced both antitumor and antimicrobial activities.
Another clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Preliminary results suggested enhanced therapeutic outcomes compared to monotherapy.
Comparison with Similar Compounds
Structural Variations and Heterocyclic Systems
a) Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-7-methyl-4-oxo-2-thioxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-3-yl)acetate (4g)
- Key Differences: Replaces the purino[7,8-a]pyrimidine core with a pyrido-thieno-pyrimidine system. Contains a thioxo (C=S) group at position 2 and a saturated octahydro backbone.
- Implications: The sulfur atom may enhance electrophilicity or alter binding interactions compared to the target compound’s dioxo groups.
b) Benzyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidin-3-yl]acetate
- Key Differences :
- Benzyl ester substituent instead of ethyl ester.
- Additional hexahydro saturation and 4-ethoxyphenyl group at position 7.
- Implications :
c) Ethyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate
- Key Differences :
- Benzothiolo[2,3-d]pyrimidine core with a tetrahydro ring system.
- Sulfur atom in the benzothiolo moiety.
- Implications :
Substituent Effects on Pharmacological and Physical Properties
a) Ester Group Variations
- Ethyl vs. Benzyl Esters :
b) Aromatic and Heteroatom Modifications
- Phenyl vs. Chlorophenyl derivatives () may enhance electrophilic reactivity but pose toxicity risks .
ADMET and Impurity Profiles
Preparation Methods
Cyclization Reactions for Purino[7,8-a]Pyrimidine Formation
The purino[7,8-a]pyrimidine scaffold is constructed via cyclization reactions starting from purine or pyrimidine precursors. A common approach involves condensing 6-aminouracil derivatives with cyclic ketones or aldehydes under acidic or basic conditions. For example, condensation of 1-methyl-6-aminouracil with phenylacetaldehyde in the presence of hydrochloric acid generates the dihydroquinazolinone intermediate, which undergoes further cyclization to form the fused purino-pyrimidine system.
Key reaction conditions :
Substitution at the 3-Position: Acetate Group Introduction
The ethyl acetate moiety at the 3-position is introduced via nucleophilic substitution or alkylation. A two-step protocol is often employed:
-
Chlorination : Treating the purino-pyrimidine intermediate with phosphorus oxychloride (POCl₃) to generate a reactive chloride at the 3-position.
-
Alkylation : Reacting the chlorinated intermediate with ethyl glycolate in the presence of a base (e.g., K₂CO₃) to install the acetate group.
Optimization Insight :
-
Excess POCl₃ (3–5 equivalents) ensures complete chlorination.
-
Polar aprotic solvents like DMF improve alkylation efficiency.
Stepwise Synthesis Protocol
Preparation of 1-Methyl-6-Aminouracil
Procedure :
Cyclization to Form the Dihydropyrimidine Core
Procedure :
-
Condensation : 1-Methyl-6-aminouracil (10 mmol) and phenylacetaldehyde (12 mmol) are refluxed in ethanol with HCl (3 mol%) for 8 hours.
-
Cyclization : The intermediate is treated with ammonium acetate in acetic acid at 120°C for 6 hours.
-
Workup : The crude product is cooled, filtered, and washed with cold ethanol (yield: 68%).
Chlorination and Alkylation
Procedure :
-
Chlorination : The cyclized product (5 mmol) is stirred with POCl₃ (15 mmol) at 80°C for 3 hours. Excess POCl₃ is removed under reduced pressure.
-
Alkylation : The chlorinated intermediate is reacted with ethyl glycolate (7.5 mmol) and K₂CO₃ (10 mmol) in DMF at 60°C for 5 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the final compound (62% yield).
Reaction Optimization and Challenges
Catalytic Systems for Improved Efficiency
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| HCl (3 mol%) | Ethanol | 80°C | 68% | |
| PTSA (5 mol%) | Acetic acid | 100°C | 72% | |
| Amberlyst-15 | Toluene | 90°C | 65% |
Insights :
Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| DMF | 36.7 | 5 hours | 62% |
| DMSO | 46.7 | 4 hours | 58% |
| THF | 7.5 | 8 hours | 45% |
Polar aprotic solvents enhance nucleophilicity but may degrade heat-sensitive intermediates.
Purification and Characterization
Chromatographic Purification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
